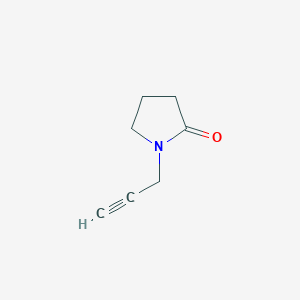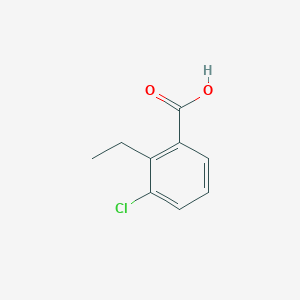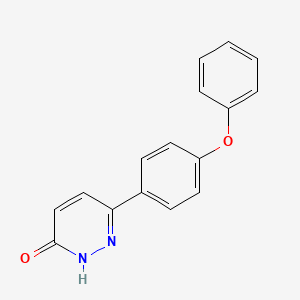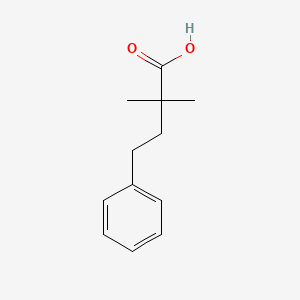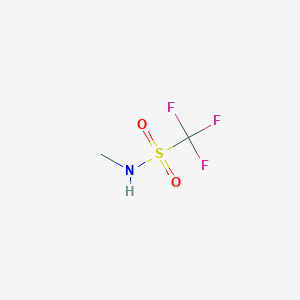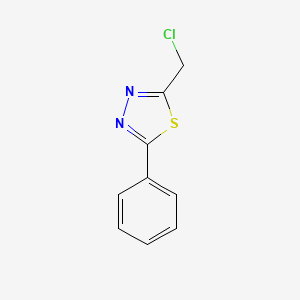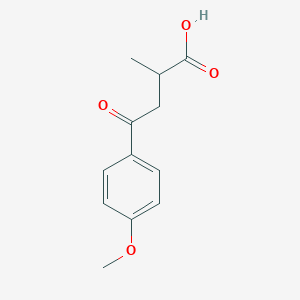
4-(氯甲基)-5-甲基-1,3-二氧杂环-2-酮
描述
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a chemical compound that is an important intermediate in organic synthesis. It is a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has been studied extensively in the laboratory, and its properties and applications have been well-documented.
科学研究应用
氯化和取代反应
涉及 1,3-二氧杂环-4-酮的氯化反应(包括类似于 4-(氯甲基)-5-甲基-1,3-二氧杂环-2-酮的化合物)已被研究以了解取代基对反应途径的影响。氯化的方向受 5 位取代基性质的影响,表明基于取代基特征的选择性取代反应 (Likhterov 和 Étlis,1986 年)。
光谱分析
核磁共振和红外光谱等光谱方法已应用于 1,3-二氧杂环-2-酮及其衍生物的研究。这些方法有助于识别结构相似性、旋转异构体,并提供对分子动力学和结构的见解 (Pethrick 等人,1969 年)。
衍生物合成
研究还集中于合成 1,3-二氧杂环-4-酮的衍生物,以用于有机化学和材料科学的潜在应用。方法涉及脱羟基丙酸反应,生成作为丙烯酸和乙烯基醚衍生物有价值的化合物 (Likhterov、Étlis 和 Ternovskoi,1985 年)。
电化学研究
电化学方法已被用于制备功能化衍生物,展示了 4-(氯甲基)-5-甲基-1,3-二氧杂环-2-酮在通过电氧化氯化合成复杂分子中的多功能性。该过程产生的化合物在材料科学和有机合成中具有潜在的应用 (Uneyama、Hasegawa、Kawafuchi 和 Torii,1983 年)。
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFSYYUWPUWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431805 | |
| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
CAS RN |
80841-78-7 | |
| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary challenge in using traditional Gas Chromatography (GC) for analyzing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)?
A1: Traditional GC analysis of DMDO-Cl faces two major obstacles []:
Q2: How does the triphenylmethanamino-derivatization method address the analytical challenges associated with DMDO-Cl?
A2: This method offers several advantages []:
Q3: What is a significant impurity found in DMDO-Cl, and how has it been characterized?
A3: A major impurity encountered during DMDO-Cl synthesis is its regio-isomer, formed during the condensation reaction []. This regio-isomer, affecting the imidazole moiety of the final product (olmesartan medoxomil), has been definitively characterized using single-crystal X-ray diffraction [].
Q4: How can the formation of the DMDO-Cl regio-isomer be controlled during synthesis?
A4: Optimizing the condensation reaction conditions effectively minimizes the formation of the DMDO-Cl regio-isomer, reducing its presence to negligible levels []. This highlights the importance of controlled synthetic parameters in ensuring high purity of the final product.
Q5: What analytical techniques have been employed to quantify trace amounts of 4-CMMD in pharmaceutical substances?
A5: Advanced analytical techniques like GC-MS/MS have proven valuable in quantifying trace levels of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) in substances like olmesartan medoxomil (OLM) [, ]. This method offers high sensitivity and selectivity, crucial for accurately measuring this potential genotoxic impurity.
Q6: What are the advantages of using GC-MS/MS for the analysis of 4-CMMD?
A6: This method boasts several advantages [, ]:
Q7: What is the significance of in silico toxicity assessment for 4-CMMD?
A7: In silico assessment, guided by ICH M7 guidelines, plays a crucial role in predicting the potential genotoxicity of 4-CMMD [, ]. Results from both knowledge-based and statistical approaches indicated a positive result for genotoxicity, highlighting the importance of monitoring and controlling its presence in pharmaceutical products.
Q8: What synthetic approaches are available for preparing high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one?
A8: One method utilizes a catalyzed synthesis, reacting 4,5-dimethyl-1,3-dioxol-2-one with a sulfonyl chloride in the presence of a catalyst []. This one-step reaction offers high selectivity and yield, minimizes by-products, and promotes environmental friendliness. Another approach [] offers a convenient and practical preparation method, although specific details are not provided in the abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



